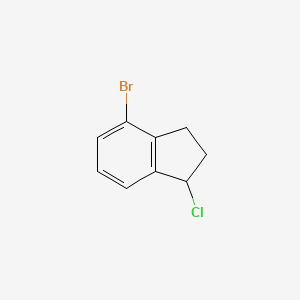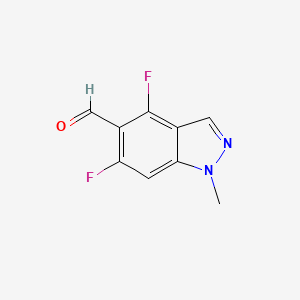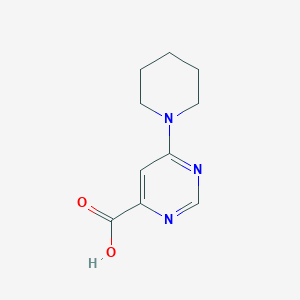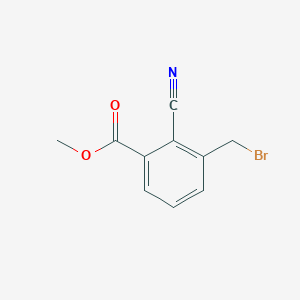
Methyl 3-(bromomethyl)-2-cyanobenzoate
Übersicht
Beschreibung
Methyl 3-(bromomethyl)-2-cyanobenzoate is a chemical compound used in organic synthesis . It is also known as 3-(Bromomethyl)benzoic acid methyl ester .
Synthesis Analysis
This compound can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions to yield high product yields. Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc, demonstrating the versatility in synthesizing related esters.Molecular Structure Analysis
The molecular structure of methyl 3-(bromomethyl)-2-cyanobenzoate and its analogs can be elucidated through crystallographic studies, revealing interactions such as C—H⋯O hydrogen bonds and Br⋯O interactions. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation.Chemical Reactions Analysis
Methyl 3-(bromomethyl)-2-cyanobenzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound’s reactivity and potential as a precursor for further synthetic applications.Physical And Chemical Properties Analysis
Physical properties of methyl 3-(bromomethyl)-2-cyanobenzoate derivatives, such as their crystal structures, can vary significantly based on the substituents and reaction conditions. The tightness of molecular packing and the arrangement of functional groups influence the compound’s physical state and stability. The chemical properties of methyl 3-(bromomethyl)-2-cyanobenzoate, including its reactivity and interactions with other compounds, can be influenced by the presence of bromomethyl and benzoate groups.Wissenschaftliche Forschungsanwendungen
Application 1: Allylation of Ketones
- Summary of the Application : Methyl 3-(bromomethyl)-2-cyanobenzoate has been used in the allylation of structurally diverse ketones . This process has been used in the synthesis of bioactive unsaturated lactones based on Benzo[f]coumarin and its derivatives .
- Methods of Application or Experimental Procedures : The allylation of ketones with methyl 3-(bromomethyl)-2-cyanobenzoate involves the modification of benzo[f]coumarin derivatives at the keto group via Barbier allylation . This is performed with the goal of subsequent formation of a lactone fragment .
- Results or Outcomes : The synthesized benzo[f]coumarin derivatives have been characterized by spectral methods, and their ability to penetrate phospholipid bilayer has been estimated . These compounds have been found to affect neither viability nor proliferation of C6 rat glioma cells . The obtained benzo[f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .
Application 2: Synthesis of Sultams
- Summary of the Application : Methyl 3-bromo-2-(bromomethyl)propionate, a compound similar to Methyl 3-(bromomethyl)-2-cyanobenzoate, has been used in the synthesis of sultams . Sultams are a class of organic compounds sharing a common functional group commonly with the structure R-S(=O)(=O)-NR’-R". Sultams are used in various fields of medicinal chemistry and drug discovery.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
methyl 3-(bromomethyl)-2-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-11)9(8)6-12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSUMZSNMHFTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)-2-cyanobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



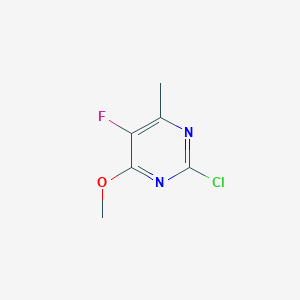
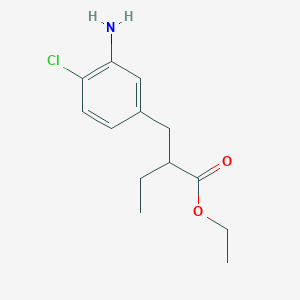
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)
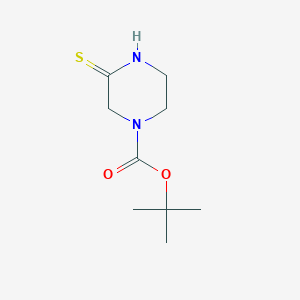
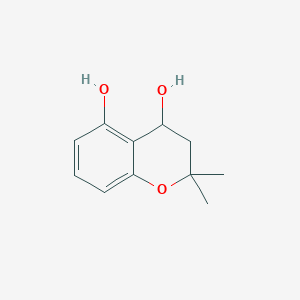
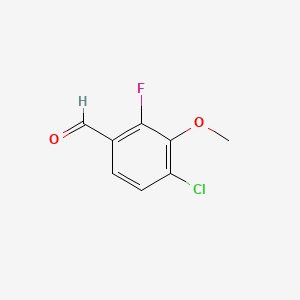
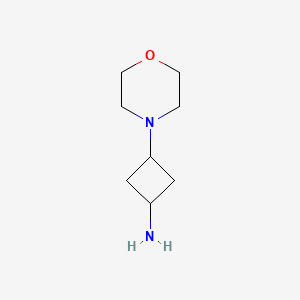
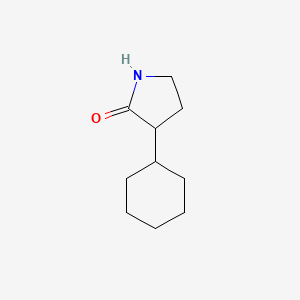
![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)
